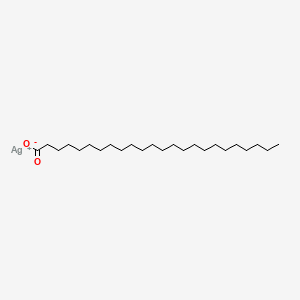

Silver(1+) tetracosanoate

Beschreibung

Silver(1+) tetracosanoate, a silver carboxylate with the chemical formula AgC₂₃H₄₇COO, is a coordination compound comprising a silver ion (Ag⁺) and a tetracosanoate anion (C₂₃H₄₇COO⁻). This compound is characterized by its long hydrocarbon chain (24 carbons), which imparts hydrophobic properties and influences its solubility, stability, and reactivity. Silver carboxylates are widely studied for their antimicrobial, catalytic, and material science applications.

Eigenschaften

CAS-Nummer |

66502-42-9 |

|---|---|

Molekularformel |

C24H47AgO2 |

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

silver;tetracosanoate |

InChI |

InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |

InChI-Schlüssel |

LPYHADGLCYWDNC-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

Verwandte CAS-Nummern |

557-59-5 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of silver(1+) tetracosanoate, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of silver(1+) tetracosanoate may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .

Analyse Chemischer Reaktionen

Key Reaction Parameters:

| Reactants | Conditions | Product | Byproduct |

|---|---|---|---|

| AgNO₃ + C₂₃H₄₇COOH | Room temperature, aqueous ethanol | AgC₂₃H₄₇COO | HNO₃ |

Precipitation Reactions

Silver(1+) tetracosanoate dissociates in solution to release Ag⁺ ions, enabling characteristic silver ion reactions:

2.1. Chloride Interaction

Addition of chloride ions (e.g., NaCl) precipitates silver chloride (AgCl):

AgCl dissolves in aqueous ammonia via complexation:

This property is exploited in analytical chemistry for silver recovery .

2.2. Hydroxide Interaction

Reaction with sodium hydroxide (NaOH) forms silver oxide (Ag₂O):

Ag₂O is insoluble in excess NaOH but dissolves in ammonia3 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

-

Dehydration (210–225°C): Loss of crystallization water (~5% mass loss).

-

Decarboxylation (225–235°C): Breakdown of the carboxylate group, releasing CO₂ (~25% mass loss) .

The final residue is metallic silver (Ag⁰):

Thermal Stability Data:

| Stage | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| 1 | 210–225 | 5.2 | Dehydration |

| 2 | 225–235 | 25.0 | Decarboxylation |

Redox and Antimicrobial Activity

Silver ions (Ag⁺) exhibit antimicrobial effects by disrupting bacterial membranes and intracellular components:

-

Membrane Disruption : Ag⁺ binds to thiol (-SH) groups in proteins, impairing membrane integrity.

-

DNA Interaction : Ag⁺ intercalates into DNA, inhibiting replication .

Antimicrobial Efficacy:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Candida albicans | 25.0 µg/mL |

Coordination Chemistry

Silver(1+) tetracosanoate forms complexes with ligands like ammonia and thiols. For example, with ammonia:

These complexes enhance solubility and reactivity in catalytic applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .

Biology and Medicine: Silver nanoparticles derived from silver(1+) tetracosanoate are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .

Industry: In the industrial sector, silver(1+) tetracosanoate is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .

Wirkmechanismus

The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:

Interaction with Cell Membranes: Silver ions can disrupt bacterial cell membranes, leading to cell lysis.

Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce the production of ROS, which cause oxidative stress and damage to cellular components.

Inhibition of Enzymatic Activity: Silver ions can bind to thiol groups in enzymes, inhibiting their activity and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Silver Carboxylates

Silver carboxylates with shorter hydrocarbon chains (e.g., silver acetate, silver stearate) serve as key structural analogs:

Key Findings :

- Longer hydrocarbon chains (e.g., C24 in tetracosanoate) enhance hydrophobicity, reducing solubility in polar solvents compared to acetate .

- Thermal stability increases with chain length due to stronger van der Waals interactions in longer aliphatic chains.

Functional Analogs: Tetracosanoate Derivatives

Key Findings :

- Tetracosanoate derivatives demonstrate cytotoxic effects, suggesting silver(1+) tetracosanoate may synergize Ag⁺’s antimicrobial properties with bioactive hydrocarbon chains .

Silver-Based Antimicrobial Agents

Silver(1+) nitrate (AgNO₃) and silver(1+) sulfates are benchmark antimicrobial agents for comparison:

Key Findings :

- Silver(1+) tetracosanoate’s low solubility may enable sustained Ag⁺ release, reducing toxicity compared to AgNO₃ .

- Its hydrophobic chain could disrupt microbial membranes, enhancing efficacy against lipid-rich pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.